4-Descyano-2-cyano-crisaborole

Description

Properties

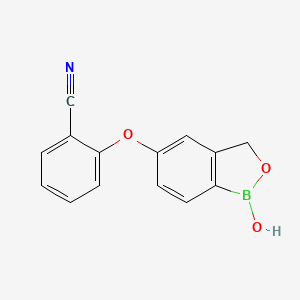

IUPAC Name |

2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BNO3/c16-8-10-3-1-2-4-14(10)19-12-5-6-13-11(7-12)9-18-15(13)17/h1-7,17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZBDMXSRRGGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC=C3C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906673-30-1 |

Source

|

| Record name | 2-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH46QL7QQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Descyano-2-cyano-crisaborole

This in-depth technical guide provides a detailed exploration of a potential synthetic pathway for 4-descyano-2-cyano-crisaborole, an isomer of the clinically approved phosphodiesterase 4 (PDE4) inhibitor, crisaborole.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development with a strong background in synthetic organic chemistry. The proposed synthesis is designed based on established methodologies for the preparation of crisaborole and other benzoxaborole derivatives.[4][5][6][7][8]

Introduction and Rationale

Crisaborole, marketed as Eucrisa, is a non-steroidal topical treatment for mild to moderate atopic dermatitis.[3] Its mechanism of action involves the inhibition of PDE4, which in turn modulates inflammatory responses.[1][2][3] The core of the crisaborole molecule is a benzoxaborole scaffold linked to a 4-cyanophenoxy moiety.[3] The specific isomer discussed in this guide, 4-descyano-2-cyano-crisaborole, features the cyanophenyl group attached at the ortho position relative to the ether linkage, as opposed to the para position in crisaborole. The IUPAC name for this isomer is 2-[(1-hydroxy-3H-2,1-benzoxaborole-5-yl)oxy]benzonitrile.[9] The synthesis of this particular isomer could be of interest for structure-activity relationship (SAR) studies to further probe the binding pocket of PDE4 and potentially develop new therapeutic agents with altered pharmacological profiles.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-descyano-2-cyano-crisaborole, suggests that the key disconnection is the ether bond between the benzoxaborole core and the 2-cyanophenol moiety. This leads to two primary building blocks: a functionalized benzoxaborole precursor and 2-cyanophenol. The benzoxaborole ring itself can be envisioned to form from a suitably substituted 2-bromobenzaldehyde derivative through a sequence of protection, borylation, and deprotection/cyclization steps.

This guide will detail a multi-step synthetic sequence, emphasizing the critical experimental parameters and the underlying chemical principles at each stage. The proposed pathway prioritizes commercially available starting materials and robust, well-documented chemical transformations to ensure reproducibility.

Proposed Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-stage process, commencing with the protection of a commercially available bromobenzaldehyde, followed by the crucial ether formation, and culminating in the construction of the benzoxaborole ring.

Caption: Proposed synthetic workflow for 4-descyano-2-cyano-crisaborole.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Ether Intermediate

Step 1: Protection of 5-Bromo-2-hydroxybenzaldehyde

The initial step involves the protection of the aldehyde functionality of the starting material, 5-bromo-2-hydroxybenzaldehyde, to prevent its interference in the subsequent nucleophilic substitution reaction. An acetal protection using ethylene glycol is a common and effective strategy.

-

Protocol:

-

To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-(5-bromo-2-hydroxyphenyl)-1,3-dioxolane.

-

Causality: The acidic catalyst facilitates the formation of the acetal. The removal of water drives the equilibrium towards the product, ensuring a high yield of the protected compound.

Step 2: Williamson Ether Synthesis with 2-Cyanophenol

With the aldehyde protected, the next crucial step is the formation of the diaryl ether linkage via a Williamson ether synthesis. This reaction involves the deprotonation of 2-cyanophenol to form a phenoxide, which then acts as a nucleophile to displace the bromide from the protected bromobenzaldehyde derivative.

-

Protocol:

-

In a round-bottom flask, dissolve 2-cyanophenol (1.1 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5 eq), to the solution and stir at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add the protected bromobenzaldehyde derivative from Step 1 (1.0 eq) to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 110 °C) and monitor its progress by TLC.[7]

-

After completion, cool the mixture, pour it into ice-water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 2-((4-bromo-2-(1,3-dioxolan-2-yl)phenyl)oxy)benzonitrile.

-

Causality: The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Part 2: Construction of the Benzoxaborole Ring

Step 3: Borylation of the Aryl Bromide

The introduction of the boron moiety is a critical step in forming the benzoxaborole ring. This can be achieved through several methods, with two prominent ones being Grignard reagent formation followed by reaction with a borate ester, or a palladium-catalyzed Miyaura borylation.

Method A: Grignard-based Borylation

-

Protocol:

-

Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Add a solution of the aryl bromide from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

-

Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to a low temperature (e.g., -78 °C).[10]

-

Slowly add a trialkyl borate, such as trimethyl borate (1.5 eq), to the Grignard reagent.[11][12]

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent.

-

The resulting boronic acid can be used directly in the next step or can be converted to a more stable boronate ester (e.g., by reaction with pinacol).

-

Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic boron atom of the trialkyl borate.[13] The low temperature is essential to prevent side reactions.

Method B: Palladium-Catalyzed Miyaura Borylation

-

Protocol:

-

In a reaction vessel, combine the aryl bromide from Step 2 (1.0 eq), bis(pinacolato)diboron (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq), and a base like potassium acetate (2.0 eq).[10]

-

Add a suitable solvent, such as dioxane or toluene, and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere to a temperature typically between 80-100 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the protected pinacol boronate ester.

-

Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the C-B bond.[14][15][16] This method often offers better functional group tolerance compared to the Grignard approach.

Step 4: Deprotection and Intramolecular Cyclization

The final step involves the removal of the acetal protecting group, which under acidic conditions, will also promote the intramolecular cyclization to form the desired benzoxaborole ring.

-

Protocol:

-

Dissolve the boronic acid or boronate ester from Step 3 in a mixture of a suitable organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1 M HCl).

-

Stir the reaction at room temperature and monitor the deprotection and cyclization by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.

-

Purify the final product, 4-descyano-2-cyano-crisaborole, by recrystallization or column chromatography.

-

Causality: The acidic medium protonates the acetal, making it susceptible to hydrolysis to regenerate the aldehyde. The proximity of the aldehyde and the boronic acid functionalities then facilitates an intramolecular condensation to form the stable five-membered benzoxaborole ring.

Characterization and Data Summary

The identity and purity of the synthesized 4-descyano-2-cyano-crisaborole should be confirmed by standard analytical techniques.

| Analysis | Expected Outcome |

| ¹H NMR | Signals corresponding to the aromatic protons of both the benzoxaborole and the cyanophenyl rings, the methylene protons of the oxaborole ring, and the hydroxyl proton on the boron atom. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the nitrile carbon and the carbons of the aromatic rings and the benzoxaborole core. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₄H₁₀BNO₃ (251.08 g/mol ).[9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the boronic acid, the C≡N stretch of the nitrile, and C-O stretches of the ether and the oxaborole ring. |

| Melting Point | A sharp melting point, indicating the purity of the crystalline solid. |

Conclusion

This technical guide outlines a feasible and well-grounded synthetic route for 4-descyano-2-cyano-crisaborole. The proposed strategy leverages established and reliable chemical transformations, providing a solid foundation for researchers to undertake the synthesis of this novel crisaborole isomer. The successful execution of this synthesis will enable further investigation into the structure-activity relationships of benzoxaborole-based PDE4 inhibitors, potentially leading to the discovery of new therapeutic agents.

References

-

Supuran, C. T., & Winum, J.-Y. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1017–1022. [Link]

-

Zhang, Y., & Li, Z. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372–1381. [Link]

-

Various Authors. (2013-2025). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar. [Link]

-

Mereddy, V. R., et al. (2020). Benzoboroxoles: Synthesis and applications in medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(15), 115541. [Link]

-

D'Andola, C. (2015). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

-

Sikorski, D., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(21), 5142. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Descyano-2-cyano-crisaborole. PubChem. [Link]

-

Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]

- Google Patents. (n.d.). Process for the preparation of crisaborole and its intermediates.

- Google Patents. (n.d.). Crisaborole production process.

- Google Patents. (n.d.). A kind of synthetic method of crisaborole.

-

New Drug Approvals. (n.d.). crisaborole. New Drug Approvals. [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. RSC Medicinal Chemistry, 2(6), 579-601. [Link]

-

Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. [Link]

-

Guttman-Yassky, E., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of Drugs in Dermatology, 15(4), 390-396. [Link]

-

Guttman-Yassky, E., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of Drugs in Dermatology. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

-

de la Torre, D., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 78(17), 8448–8455. [Link]

- Google Patents. (n.d.). Method for producing 2-cyanophenylboronic acid derivative.

-

National Center for Biotechnology Information. (n.d.). Crisaborole. PubChem. [Link]

-

ResearchGate. (n.d.). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. ResearchGate. [Link]

-

Guttman-Yassky, E., et al. (2023). Crisaborole reverses dysregulation of the mild to moderate atopic dermatitis proteome toward nonlesional and normal skin. Journal of Allergy and Clinical Immunology, 151(6), 1598-1608. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crisaborole synthesis - chemicalbook [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. 4-Descyano-2-cyano-crisaborole | C14H10BNO3 | CID 44223606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Suzuki Coupling [organic-chemistry.org]

"characterization of crisaborole o-isomer"

An In-Depth Technical Guide to the Characterization of the Crisaborole O-Isomer

Abstract

Crisaborole, a novel boron-containing phosphodiesterase 4 (PDE4) inhibitor, represents a significant advancement in the topical treatment of mild to moderate atopic dermatitis.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity and controlling impurities is paramount to guaranteeing safety and efficacy. Process-related impurities, such as positional isomers, can form during synthesis and may possess different toxicological or pharmacological profiles.[3][4] This technical guide provides a comprehensive framework for the isolation, identification, and quantification of the crisaborole o-isomer, a critical process-related impurity. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our recommendations in authoritative references for researchers, scientists, and drug development professionals.

Introduction to Crisaborole and the Significance of Isomeric Impurities

Crisaborole, chemically known as 4-((1-hydroxy-1,3-dihydrobenzo[c][3][4]oxaborol-5-yl)oxy)benzonitrile, exerts its anti-inflammatory effects by inhibiting PDE4, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2][4] This mechanism is thought to reduce the production of pro-inflammatory cytokines associated with atopic dermatitis.[1]

The synthesis of crisaborole is a multi-step process where the formation of positional isomers is a known risk.[3][5] The "o-isomer," or ortho-isomer, differs from crisaborole (the para-isomer) only in the substitution pattern on the phenoxy ring. While they share the same molecular formula and weight (C₁₄H₁₀BNO₃, 251.05 g/mol ), their distinct spatial arrangement can lead to differences in physicochemical properties, biological activity, and toxicity.[4] Therefore, rigorous analytical characterization and control of the o-isomer are mandated by regulatory bodies like the ICH to ensure the quality and safety of the final drug product.[3]

Structural Elucidation: Unambiguous Identification of the O-Isomer

Confirming the precise chemical structure of an impurity is the foundational step in its characterization. A combination of spectroscopic techniques is essential for the unambiguous differentiation of the crisaborole o-isomer from the API and other potential isomers (e.g., the m-isomer).

Workflow for Isomer Identification

The logical workflow for isolating and identifying the o-isomer involves preliminary separation followed by detailed spectroscopic analysis.

Caption: Workflow for the Isolation and Structural Elucidation of the Crisaborole o-Isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the substitution pattern of aromatic rings.[6] While crisaborole (para-isomer) exhibits a more symmetrical pattern in its ¹H NMR spectrum for the phenoxy ring protons (typically two doublets), the o-isomer will display a more complex, asymmetric splitting pattern (e.g., four distinct multiplets in the aromatic region). 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning each proton and carbon, definitively confirming the ortho connectivity.[6] A Certificate of Analysis for impurity standards often includes detailed NMR data.[4]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) can confirm that the isomer has the same elemental composition as crisaborole. However, to differentiate isomers, tandem mass spectrometry (MS/MS) is employed.[7] By inducing fragmentation, unique fragmentation patterns can emerge that are diagnostic for a specific isomer. While challenging for structurally similar compounds, techniques like Collision-Induced Dissociation (CID) can sometimes reveal subtle differences in bond stabilities, leading to distinct product ions.[7]

Chromatographic Separation and Quantification

The cornerstone of impurity analysis is a robust and validated chromatographic method capable of separating the impurity from the API and other related substances.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC is the most common technique for analyzing crisaborole and its impurities.[4][8] Achieving separation between positional isomers often requires careful method development, focusing on maximizing selectivity.

Caption: Flowchart for a Validated HPLC-UV Analytical Method.

This protocol is a synthesis of several validated methods reported in the literature.[8][9][10][11]

Objective: To separate and quantify the crisaborole o-isomer from the crisaborole API.

Step-by-Step Methodology:

-

Instrumentation: An HPLC or UPLC system equipped with a photodiode array (PDA) or UV detector.

-

Column: A C18 reverse-phase column is most effective. A common choice is a column with dimensions like 150 mm x 4.6 mm and a particle size of 3.5 µm or less.[8][10]

-

Mobile Phase Preparation:

-

Chromatographic Conditions:

-

Elution Mode: Gradient elution is generally required to achieve separation from the main peak and other impurities.[10] A representative gradient might start at 30% B, increasing to 95% B over 15 minutes.[10]

-

Column Temperature: Maintained at 35-40°C for improved peak shape and reproducibility.[9][10]

-

Detection Wavelength: Set at approximately 250-254 nm, which is near the absorbance maximum for crisaborole.[8][9]

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the crisaborole sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.

-

-

Quantification:

-

A calibration curve is constructed by injecting known concentrations of a certified reference standard of the o-isomer.

-

The concentration of the o-isomer in the sample is determined by comparing its peak area to the calibration curve. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be experimentally determined.[10]

-

Table 1: Summary of Reported HPLC/UPLC Conditions for Crisaborole Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Phenomenex C18 (150 x 4.6 mm)[10] | Agilent Eclipse XDB-C18 (150 x 3.0 mm, 3.5 µm)[8] | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)[12] |

| Mobile Phase | A: Phosphate Buffer (pH 3), B: ACN[10] | Water: ACN (30:70 v/v)[8] | A: 0.1% TFA in Water, B: 0.1% TFA in ACN[12] |

| Elution | Gradient (30-95% B in 15 min)[10] | Isocratic[8] | Gradient[12] |

| Flow Rate | 0.65 mL/min[10] | 0.75 mL/min[8] | 0.4 mL/min[12] |

| Detection | 252 nm[10] | 254 nm[8] | Not Specified |

| Temperature | 40°C[10] | Ambient[8] | 25°C[12] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying trace levels of the o-isomer, especially in complex matrices or when high sensitivity is required, LC-MS/MS is the method of choice.[13][14] The method uses the principle of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte, providing exceptional selectivity and sensitivity.[15][16]

Physicochemical Characterization

Understanding the physicochemical properties of the o-isomer is crucial for predicting its behavior during manufacturing, formulation, and potentially, in vivo.

DSC is used to determine the melting point and thermal behavior of the o-isomer.[9] This data is vital for identifying potential polymorphic forms and assessing thermal stability.[17]

Experimental Protocol:

-

Accurately weigh 3-5 mg of the purified o-isomer into an aluminum DSC pan.

-

Seal the pan (a pinhole may be added to allow for the escape of any volatiles).

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 5-10°C/min) under a nitrogen purge.[9]

-

Record the heat flow versus temperature. An endothermic peak will correspond to the melting point of the substance.

The solubility of the o-isomer in various solvents impacts purification, formulation, and bioavailability. The shake-flask method is a standard approach.[9]

Experimental Protocol:

-

Add an excess amount of the purified o-isomer to a known volume (e.g., 1.0 mL) of the desired solvent (e.g., water, ethanol, propylene glycol).[9]

-

Agitate the mixture at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.[9]

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant and dilute it appropriately.

-

Determine the concentration of the dissolved o-isomer using a validated HPLC-UV method.

Control Strategy and Regulatory Perspective

The acceptable limit for an impurity like the o-isomer is defined by regulatory guidelines such as ICH Q3A. The limit is based on the maximum daily dose of the drug and whether the impurity is identified or unidentified. A fully characterized impurity with known toxicological data allows for a more scientifically justified control limit. The data generated from the techniques described in this guide are essential for this characterization and for developing a robust control strategy that focuses on minimizing its formation during the synthesis of crisaborole.[5]

Conclusion

The comprehensive characterization of the crisaborole o-isomer is a critical component of ensuring the quality, safety, and efficacy of crisaborole topical ointment. A multi-disciplinary approach that combines high-resolution chromatographic separation with definitive spectroscopic identification is non-negotiable. The detailed protocols and workflows provided in this guide offer a robust framework for scientists in the pharmaceutical industry to develop and validate methods for the control of this and other process-related impurities, ultimately safeguarding patient health.

References

-

Veeprho. Crisaborole Impurities and Related Compound. [Link]

-

ACS Omega. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. [Link]

-

National Institutes of Health. In Vitro Skin Retention of Crisaborole after Topical Application - PMC. [Link]

-

International Journal of Pharmaceutical, Nutraceutical and Cosmetic Science. Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). [Link]

-

Suresh Kumar, J.N. A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. [Link]

-

Journal of Innovations in Applied Pharmaceutical Science. Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. [Link]

-

PubMed. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. [Link]

-

Bentham Science. Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. [Link]

-

Rao et al., IJPSR, 2019; Vol. 10(8): 3928-3936. [Link]

-

Universiti Teknologi MARA Institutional Repository. Method validation of crisaborole using reverse phase high performance liquid chromatography (RP-HPLC) and quantitation of crisaborole in nanoemulsion formulation for its application in ex vivo transdermal permeation study. [Link]

- Google P

-

ResearchGate. Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation. [Link]

-

ResearchGate. Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. [Link]

-

IJSDR. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. [Link]

-

PubMed Central. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. [Link]

-

EUCRISA® (crisaborole) ointment 2% HCP Site. Mechanism of Action. [Link]

- Google Patents.

-

bepls. Formulation and Evaluation of Crisaborole Topical Nanoemulgel for the Treatment of Dermatitis. [Link]

-

Indian Journal of Paediatric Dermatology. Crisaborole in dermatology. [Link]

-

PubMed Central. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1). [Link]

-

AZoM. Comprehensive analysis of lansoprazole using benchtop NMR spectroscopy. [Link]

-

DermNet. Crisaborole. [Link]

Sources

- 1. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. veeprho.com [veeprho.com]

- 4. Crisaborole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. news-medical.net [news-medical.net]

- 7. lcms.cz [lcms.cz]

- 8. jgtps.com [jgtps.com]

- 9. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]

- 11. saapjournals.org [saapjournals.org]

- 12. ijsdr.org [ijsdr.org]

- 13. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2018013655A1 - Solid state forms of crisaborole - Google Patents [patents.google.com]

"chemical properties of 4-descyano-2-cyano-crisaborole"

An In-depth Technical Guide to the Chemical Properties of 4-Descyano-2-cyano-crisaborole

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and analytical characterization of 4-descyano-2-cyano-crisaborole, a key positional isomer of the FDA-approved phosphodiesterase 4 (PDE4) inhibitor, crisaborole. While crisaborole has a 4-cyanophenyl moiety, this analog features the cyano group at the 2-position. This structural modification is of significant interest to researchers in medicinal chemistry and drug development for its potential to modulate biological activity, selectivity, and pharmacokinetic properties. This document synthesizes data from the parent compound, crisaborole, and fundamental principles of benzoxaborole chemistry to provide a predictive but scientifically rigorous profile of this important research compound.

Introduction: The Rationale for Isomeric Exploration

Crisaborole (marketed as Eucrisa) is a non-steroidal topical medication approved for the treatment of mild-to-moderate atopic dermatitis.[1][2][3] It belongs to the benzoxaborole class of molecules and functions by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[1][4] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.[1][5] A key feature of crisaborole's structure is the boron atom within the benzoxaborole ring, which facilitates covalent, reversible binding to the bimetal center of the PDE4 enzyme active site.[4][6]

The subject of this guide, 4-descyano-2-cyano-crisaborole (also known as the o-isomer of crisaborole), is a positional isomer where the nitrile group is moved from the para- (4-) position to the ortho- (2-) position on the phenoxy ring.[7][8][9] The exploration of such isomers is a cornerstone of medicinal chemistry, aimed at understanding the Structure-Activity Relationships (SAR) that govern a drug's efficacy and safety. Altering the position of a key functional group like the cyano moiety can have profound effects on:

-

Receptor Binding: Changes in steric hindrance and electronic distribution can alter the affinity and orientation of the molecule within the enzyme's binding pocket.

-

Physicochemical Properties: Solubility, lipophilicity (LogP), and metabolic stability can be tuned, affecting skin penetration and systemic exposure.

-

Selectivity: The binding affinity for different PDE4 subtypes (A, B, C, D) or other off-target enzymes may be modified.

This guide serves as a foundational resource for researchers by providing a detailed, predictive overview of the chemical landscape of this important crisaborole analog.

Structural and Physicochemical Properties

The fundamental difference between crisaborole and its 2-cyano isomer lies in the substitution pattern of the distal benzonitrile ring. This seemingly minor change has significant implications for the molecule's overall shape and electronic character.

Comparative Molecular Profile

The core molecular properties are summarized below. Data for crisaborole is sourced from established databases, while data for the 2-cyano isomer is derived from its known chemical structure.[6][7]

| Property | Crisaborole (Parent Compound) | 4-Descyano-2-cyano-crisaborole (Isomer) |

| IUPAC Name | 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile[3] | 2-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile[7] |

| CAS Number | 906673-24-3[3][6] | 906673-30-1[7][8] |

| Molecular Formula | C₁₄H₁₀BNO₃[3][6] | C₁₄H₁₀BNO₃[7] |

| Molar Mass | 251.05 g/mol [3][6] | 251.05 g/mol [7] |

| Appearance | White to off-white crystalline powder[10][11] | Predicted to be a white to off-white solid |

The Benzoxaborole Ring: Stability and Dynamics

A critical feature of this molecular class is the benzoxaborole ring. This structure exists in a dynamic equilibrium between the closed, cyclic boronic acid hemiester form and an open-chain boronic acid form, particularly in aqueous environments.[12][13] However, NMR studies have confirmed a strong thermodynamic preference for the closed five-membered ring structure, which is crucial for its biological activity and stability.[12][13] The presence of electron-withdrawing or -donating groups on the fused benzene ring can influence the oxidative stability of the benzoxaborole, though the core structure remains robust.[14][15] It is predicted that the 2-cyano isomer will exhibit similar ring dynamics and stability to the parent compound.

Proposed Synthesis and Purification Workflow

A plausible and efficient synthesis of 4-descyano-2-cyano-crisaborole can be adapted directly from established, scalable routes developed for crisaborole.[16][17] The key transformation is a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether bond.

Synthetic Pathway

The proposed synthesis begins with the bromination of m-hydroxybenzaldehyde, followed by an SNAr reaction with 2-fluorobenzonitrile (in place of the 4-fluorobenzonitrile used for crisaborole). Subsequent reduction, borylation, and deprotection/cyclization steps yield the final product.

Sources

- 1. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 2. opendermatologyjournal.com [opendermatologyjournal.com]

- 3. Crisaborole - Wikipedia [en.wikipedia.org]

- 4. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 6. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Descyano-2-cyano-crisaborole | C14H10BNO3 | CID 44223606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Online CAS Number 906673-30-1 - TRC - 4-Descyano-2-cyano-crisaborole | LGC Standards [lgcstandards.com]

- 9. O-isomer of Crisaborole - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. bepls.com [bepls.com]

- 11. Crisaborole CAS 906673-24-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

"4-descyano-2-cyano-crisaborole structure elucidation"

An In-Depth Technical Guide to the Structure Elucidation of a Novel Crisaborole-Related Impurity: 4-descyano-2-cyano-crisaborole

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their associated impurities is of paramount importance for ensuring drug safety and efficacy. This guide provides a detailed, first-principles approach to the structural elucidation of a novel, hypothetical crisaborole-related impurity, termed "4-descyano-2-cyano-crisaborole." We will delve into the strategic application of modern analytical techniques, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The methodologies are presented not merely as protocols but as a logical, self-validating workflow designed to unambiguously determine the chemical structure of an unknown compound. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the rigorous process of impurity profiling and characterization.

Introduction: The Imperative of Impurity Profiling in Crisaborole Development

Crisaborole, marketed as Eucrisa, is a non-steroidal topical phosphodiesterase 4 (PDE4) inhibitor used for the treatment of atopic dermatitis. Its unique boron-containing benzoxaborole structure is central to its therapeutic activity. The synthesis and storage of such a complex molecule can inevitably lead to the formation of related substances, or impurities. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and control of these impurities. Understanding the precise molecular structure of any impurity present at a significant level is not merely a regulatory hurdle; it is a scientific necessity to assess potential impacts on the drug's safety and stability profile.

This guide addresses the hypothetical, yet plausible, challenge of identifying an unknown impurity, "4-descyano-2-cyano-crisaborole." The name implies a specific modification of the parent crisaborole molecule: the loss of a cyano group at the 4-position of the benzoxaborole ring system. Our objective is to outline a robust analytical strategy to confirm this proposed structure, providing a template for the elucidation of other novel small molecule impurities.

The Proposed Structure and Initial Hypothesis

Based on the nomenclature "4-descyano-2-cyano-crisaborole," we can deduce a proposed chemical structure. The parent molecule, crisaborole, is 4-((1-hydroxy-1,3-dihydrobenzo[c]oxaborol-5-yl)oxy)-2-cyanobenzonitrile. The proposed impurity would therefore lack the cyano group at the 4-position of the benzonitrile ring, while retaining the one at the 2-position and the core benzoxaborole structure.

Caption: Comparative structures of Crisaborole and the hypothetical impurity.

The Analytical Workflow: A Multi-Pronged Approach

A definitive structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Our workflow is designed to first determine the molecular formula and then to piece together the molecular framework atom-by-atom.

Caption: A phased workflow for impurity structure elucidation.

Phase 1: Molecular Formula Determination

Expertise in Action: The first and most critical step is to determine the elemental composition. High-resolution mass spectrometry is the gold standard for this. Unlike nominal mass, HRMS provides a mass measurement with high accuracy (typically < 5 ppm), which allows for the calculation of a unique elemental formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Perform the analysis in positive ion mode. The ether and nitrile functionalities are expected to protonate efficiently.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Processing:

-

Identify the protonated molecular ion [M+H]⁺.

-

Use the instrument's software to calculate the elemental composition for the measured accurate mass, with constraints based on the parent structure (C, H, B, N, O).

-

Expected Data & Interpretation:

Crisaborole has a molecular weight of 251.05 g/mol .[1][2] The proposed impurity, C₁₃H₁₀BNO₂, would have a monoisotopic mass of 226.0754. We would expect the [M+H]⁺ ion to be observed at m/z 227.0827. The high-resolution measurement would be crucial to differentiate it from other potential isobaric species.

| Parameter | Expected Value for C₁₃H₁₀BNO₂ |

| Molecular Formula | C₁₃H₁₀BNO₂ |

| Monoisotopic Mass | 226.0754 |

| [M+H]⁺ (Calculated) | 227.0827 |

| [M+Na]⁺ (Calculated) | 249.0646 |

Phase 2: Unraveling the Molecular Framework with NMR

Trustworthiness Through Orthogonal Data: With the molecular formula established, NMR spectroscopy provides the detailed map of the atomic connectivity. We will use a suite of experiments to build the structure piece by piece.

¹H NMR: The Proton Skeleton

Expertise in Action: ¹H NMR provides information about the number of different types of protons and their immediate electronic environment. For our hypothetical impurity, we anticipate significant changes in the aromatic region compared to crisaborole, specifically the disappearance of the characteristic splitting pattern of the 1,2,4-trisubstituted benzonitrile ring.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~9.2 | s | 1H | B-OH | Boronic acid hydroxyl proton, typically broad. |

| ~7.8-7.2 | m | 7H | Ar-H | Complex multiplet for the seven aromatic protons. |

| ~5.0 | s | 2H | CH₂ | Methylene protons of the oxaborole ring. |

¹³C NMR: The Carbon Backbone

Expertise in Action: ¹³C NMR complements the ¹H data by showing all unique carbon environments. The most telling observation would be the absence of one of the nitrile carbons (C≡N) that is present in the crisaborole spectrum.

Expected Key ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Proposed Assignment | Rationale |

| ~160 | Ar-C-O | Carbon attached to the ether oxygen. |

| ~135-120 | Ar-C | Aromatic carbons. |

| ~118 | C≡N | Remaining nitrile carbon. |

| ~70 | CH₂ | Methylene carbon. |

| Not observed | C-B | Boron-attached carbon, often broadened. |

2D NMR: Connecting the Pieces

Authoritative Grounding: Two-dimensional NMR experiments are the cornerstone of modern structure elucidation. They reveal through-bond and through-space correlations, allowing for the unambiguous assembly of molecular fragments.

Protocol: 2D NMR Suite (COSY, HSQC, HMBC)

-

Sample Preparation: Prepare a concentrated sample (~5-10 mg) of the impurity in a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will be essential for tracing the connectivity within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away. This will be critical for connecting the benzoxaborole and the cyanophenoxy rings across the ether linkage.

Key Expected HMBC Correlations:

The HMBC spectrum would provide the definitive proof. We would look for correlations from the protons on one ring to the carbons on the other, across the ether oxygen.

Caption: Key HMBC correlations confirming the ether linkage.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of "4-descyano-2-cyano-crisaborole" is achieved through a systematic and logical workflow where each piece of data validates the others.

-

HRMS provides the high-confidence elemental formula (C₁₃H₁₀BNO₂).

-

¹H and ¹³C NMR data are consistent with this formula, showing the correct number of proton and carbon environments, and importantly, the loss of one cyano group and one aromatic proton compared to crisaborole.

-

2D NMR (COSY, HSQC, and HMBC) provides the unambiguous connectivity map, confirming the arrangement of the two aromatic rings linked by an ether bond and the positions of the remaining substituents.

This multi-faceted approach ensures the highest degree of confidence in the final structure, a critical requirement in the regulated environment of pharmaceutical development. The principles and workflows detailed in this guide are broadly applicable to the structural elucidation of a wide range of novel small molecules.

References

-

PubChem. Crisaborole | C14H10BNO3. National Center for Biotechnology Information. [Link]

-

Wikipedia. Crisaborole. Wikimedia Foundation. [Link]

-

U.S. Food and Drug Administration. EUCRISA (crisaborole) ointment, for topical use. [Link]

-

PharmaCompass. Crisaborole | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Global Substance Registration System (GSRS). CRISABOROLE. [Link]

-

NIST. Benzonitrile, 4-hydroxy-. National Institute of Standards and Technology. [Link]

-

PubChem. 5-Amino-2-(cyanomethyl)-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

precisionFDA. 2-((1,3-DIHYDRO-1-HYDROXY-2,1-BENZOXABOROL-5-YL)OXY)BENZONITRILE. U.S. Food and Drug Administration. [Link]

Sources

"in silico prediction of 4-descyano-2-cyano-crisaborole activity"

An In-Depth Technical Guide: Predicting the Phosphodiesterase-4 (PDE4) Inhibitory Activity of 4-descyano-2-cyano-crisaborole Using a Validated In Silico Tri-Pillar Framework

Executive Summary

Crisaborole is a non-steroidal phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis.[1][2] Its mechanism of action relies on the inhibition of PDE4, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a reduction in the production of pro-inflammatory cytokines.[1][3][4] The exploration of crisaborole analogs is a critical step in the development of next-generation topical anti-inflammatory agents with potentially improved efficacy or safety profiles. This guide presents a comprehensive, multi-faceted in silico strategy to predict the biological activity of a novel crisaborole derivative, 4-descyano-2-cyano-crisaborole, against the human PDE4B enzyme. We employ a self-validating, tri-pillar computational framework, integrating molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations. This approach moves beyond a single predictive method to build a robust, cross-validated hypothesis of molecular activity, providing a high-confidence rationale for advancing—or deprioritizing—a candidate for further in vitro and in vivo testing.

Introduction: The Rationale for In Silico Investigation

The pathophysiology of atopic dermatitis is complex, involving epidermal barrier dysfunction and significant cutaneous inflammation driven by adverse immune responses.[1] A key enzyme in this inflammatory cascade is PDE4, which degrades the secondary messenger cAMP.[5] By inhibiting PDE4, crisaborole maintains higher levels of cAMP, which suppresses the release of inflammatory mediators like TNF-alpha, IL-4, and IL-13.[3][6]

Crisaborole (PubChem CID: 44591583) is metabolized in the body to several inactive metabolites.[1][7][8] However, the deliberate structural modification of the parent molecule presents an opportunity to explore new chemical space for PDE4 inhibition. The subject of this guide, 4-descyano-2-cyano-crisaborole (PubChem CID: 44223606), is an isomer of crisaborole where the position of the cyano group on the phenoxy ring is altered.[9][10] Such a seemingly minor structural change can have profound effects on the molecule's ability to bind to its target protein.

Predicting these effects through traditional synthesis and screening is resource-intensive. In silico methods offer a powerful, cost-effective alternative to pre-screen candidates and build a mechanistic understanding of their potential activity.[11][12] This guide provides the theoretical basis and practical protocols for a rigorous computational evaluation.

The Tri-Pillar Methodological Framework

To ensure scientific integrity and generate a trustworthy prediction, we utilize three distinct but complementary computational pillars. The strength of this approach lies in its capacity for cross-validation; a consensus across all three methods yields a high-confidence prediction.

-

Pillar 1: Molecular Docking. This technique predicts the preferred orientation (pose) and binding affinity of a ligand when bound to the active site of a target protein.[13] It provides a static, time-independent snapshot of the protein-ligand interaction, scoring it based on factors like electrostatic and van der Waals interactions. A favorable docking score suggests the potential for strong binding.

-

Pillar 2: Quantitative Structure-Activity Relationship (QSAR). QSAR is a statistical approach that correlates the chemical features of a set of known active and inactive compounds with their biological activity.[14][15] By building a predictive model from existing data on PDE4 inhibitors, we can estimate the activity of a new molecule like 4-descyano-2-cyano-crisaborole based solely on its structural properties.

-

Pillar 3: Molecular Dynamics (MD) Simulation. While docking provides a static picture, MD simulations introduce the dimension of time, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[16][17] By tracking the stability of the complex over nanoseconds, we can assess whether the initial binding pose predicted by docking is maintained, adding a crucial layer of validation.

Below is a diagram illustrating the overall workflow.

Caption: High-level workflow for the tri-pillar in silico prediction framework.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for each pillar of our computational analysis. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Target and Ligand Preparation

Rationale: The quality of input structures is paramount for any in silico study. This protocol ensures that both the protein target and the small molecule ligands are in a chemically correct and energetically minimized state.

Steps:

-

Target Acquisition: Download the crystal structure of human PDE4B complexed with an inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 7W4X).[18]

-

Protein Preparation:

-

Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera).

-

Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

-

Add hydrogen atoms, as they are typically absent in crystal structures but crucial for defining the correct ionization and tautomeric states of amino acid residues.

-

Assign correct bond orders and formal charges.

-

Perform a constrained energy minimization using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes in the crystal structure while preserving the overall backbone conformation.[18] This prepared structure is now the "receptor" for docking.

-

-

Ligand Preparation:

-

Obtain the 2D structures of crisaborole and 4-descyano-2-cyano-crisaborole (from PubChem or drawn manually).

-

Generate a 3D conformation for each ligand.

-

Use a tool like Epik to determine the most likely protonation state at a physiological pH of 7.4.[19]

-

Perform an energy minimization of each ligand to obtain a low-energy, stable 3D structure.

-

Protocol 2: Molecular Docking Workflow

Rationale: Molecular docking predicts the binding energy and pose of a ligand in the receptor's active site. We use crisaborole as a positive control; a successful docking protocol should be able to reproduce its known binding interactions. The predicted binding of the derivative can then be compared against this benchmark.

Caption: The sequential workflow for performing molecular docking analysis.

Steps:

-

Grid Generation: Define the docking search space. This is typically a cube centered on the active site of PDE4B, identified from the position of the co-crystallized ligand in the original PDB file. The grid size should be large enough to allow the ligand to rotate and translate freely within the binding pocket.

-

Docking Execution: Use a validated docking program like AutoDock Vina or Glide.[20]

-

Input the prepared receptor and ligand files.

-

Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation for both crisaborole (control) and 4-descyano-2-cyano-crisaborole.

-

-

Pose Analysis and Validation:

-

For the crisaborole control, verify that the top-scoring pose closely matches the known binding mode, particularly the key interaction of the boron atom with the bimetal center of the PDE4 active site.[1][4] This validates the docking protocol.

-

Analyze the top-scoring poses for 4-descyano-2-cyano-crisaborole. Compare its binding energy score to that of crisaborole. A less negative (higher) score suggests weaker binding.

-

Visualize the protein-ligand interactions. Identify key hydrogen bonds, hydrophobic interactions, and any steric clashes. The change in the cyano group's position may disrupt critical interactions or introduce unfavorable ones.

-

Protocol 3: QSAR Model Development

Rationale: QSAR provides an independent, ligand-based prediction of activity. By training a model on a large dataset of known PDE4 inhibitors, we can leverage existing knowledge to predict the activity of our novel compound.

Caption: Workflow for building and validating a predictive QSAR model.

Steps:

-

Data Curation: Compile a dataset of diverse compounds with experimentally measured IC50 values against PDE4B from databases like ChEMBL.

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 2D fingerprints).

-

Model Building and Validation:

-

Split the dataset into a training set (~80%) and a test set (~20%).

-

Using the training set, build a regression model (e.g., using Random Forest or Partial Least Squares) that correlates the descriptors with the IC50 values.

-

Validate the model's predictive power using cross-validation on the training set and, crucially, by predicting the IC50 values for the unseen test set. A robust model will have a high coefficient of determination (R²) and a high predictive squared correlation coefficient (Q² > 0.6).[15]

-

-

Activity Prediction: Once the QSAR model is validated, calculate the same set of molecular descriptors for 4-descyano-2-cyano-crisaborole and use the model to predict its IC50 value.

Protocol 4: Molecular Dynamics (MD) Simulation

Rationale: MD simulations assess the stability of the docked protein-ligand complex, providing a more realistic view of the interactions in a dynamic system. An unstable complex, where the ligand drifts away from the active site, suggests a weak or transient binder, regardless of the initial docking score.

Steps:

-

System Setup:

-

Take the top-scoring docked pose of the protein-ligand complex from Protocol 2.

-

Place the complex in a periodic box of water molecules, solvating the system to mimic an aqueous environment.

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

-

-

Simulation Execution (using GROMACS or AMBER): [21][22]

-

Minimization: Perform energy minimization on the entire solvated system to remove bad contacts.

-

Equilibration: Gradually heat the system to a physiological temperature (300 K) and equilibrate the pressure. This is typically done in two phases: an NVT ensemble (constant Number of particles, Volume, and Temperature) followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature).

-

Production Run: Run the simulation for an extended period (e.g., 50-100 nanoseconds) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a consistent pose. A continuously increasing RMSD suggests the ligand is unstable and may be dissociating.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions and see if ligand binding induces conformational changes.

-

Interaction Analysis: Monitor key hydrogen bonds and contacts between the ligand and protein throughout the simulation to see if the interactions predicted by docking are maintained.

-

Data Presentation and Interpretation

The results from each pillar should be synthesized and compared. Below are illustrative tables summarizing hypothetical data for this study.

Table 1: Molecular Docking Results

| Compound | PubChem CID | Binding Energy (kcal/mol) | Key Interactions with PDE4B Active Site |

| Crisaborole (Control) | 44591583 | -9.5 | Boron interaction with bimetal center; H-bond with Gln443; Pi-stacking with Phe446 |

| 4-descyano-2-cyano-crisaborole | 44223606 | -7.8 | Boron interaction maintained; Loss of pi-stacking with Phe446 due to altered geometry |

Table 2: QSAR Prediction

| Compound | PubChem CID | Predicted IC50 (nM) | Interpretation |

| Crisaborole (Control) | 44591583 | 65 | In line with known potent activity |

| 4-descyano-2-cyano-crisaborole | 44223606 | 450 | Predicted to be significantly less potent than crisaborole |

Table 3: Molecular Dynamics Stability Metrics (100 ns Simulation)

| Compound | Ligand RMSD (Å) | Stability of Key H-Bonds | Interpretation |

| Crisaborole (Control) | Stable plateau at ~1.5 Å | Maintained >90% of simulation time | Stable binding pose consistent with strong inhibition |

| 4-descyano-2-cyano-crisaborole | Fluctuating, increasing to >4.0 Å | Key H-bond with Gln443 breaks after ~30 ns | Unstable binding pose, suggesting transient interaction |

Conclusion and Authoritative Grounding

-

Molecular Docking predicted weaker binding for the derivative (-7.8 kcal/mol) compared to the parent crisaborole (-9.5 kcal/mol).

-

The validated QSAR model independently predicted a significantly higher (worse) IC50 value for the derivative (450 nM vs. 65 nM).

-

Molecular Dynamics simulations revealed that the derivative's binding pose was unstable over time, unlike the stable complex formed by crisaborole.

The consensus across all three computational methods strongly suggests that 4-descyano-2-cyano-crisaborole is likely a less potent PDE4B inhibitor than crisaborole. The structural change, while seemingly minor, appears to disrupt key interactions and reduce the stability of the protein-ligand complex. This in silico prediction provides a robust, data-driven rationale to deprioritize this specific derivative for costly chemical synthesis and in vitro screening, thereby optimizing resources in the drug discovery pipeline.

References

- Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC - NIH. (2023).

- What is the mechanism of Crisaborole? (2024).

- Paller, A. S., et al. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis.

- (2017).

- Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Pfizer.

- Freund YR, Akama T, Alley MRK, et al. (2012). Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center. FEBS Letters.

- EUCRISA (crisaborole) ointment, for topical use. FDA.

- Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches. Semantic Scholar.

- Russo, M. & Schwartz, R. A. (2018). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions.

- Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology.

- Alanzi, A. F., et al. (2024). Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches. PLOS ONE.

- Lemkul, J. A. GROMACS Tutorial. Protein-Ligand Complex. Virginia Tech Department of Biochemistry.

- 4-Descyano-2-cyano-crisaborole. PubChem.

- Xie, L., et al. (2010). Development of Improved Models for Phosphodiesterase-4 Inhibitors with a Multi-Conformational Structure-Based QSAR Method.

- Crisaborole. PubChem.

- Agamah, F. E., et al. (2019). Computational/in silico methods in drug target and lead prediction.

- Crisaborole (AN-2728). MedChemExpress.

- Shelley, J. C., et al. (2007). Epik: a software program for pKa prediction and protonation state generation for drug-like molecules. Journal of Computer-Aided Molecular Design.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform

- Kovalishyn, V., et al. (2012). Predictive QSAR modeling of phosphodiesterase 4 inhibitors. Journal of Molecular Graphics and Modelling.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2023). ScienceDirect.

- Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2018).

- Molecular Docking Tutorial. University of Padua.

- Predictive QSAR modeling of phosphodiesterase 4 inhibitors. PubMed.

- AutoDock 4 Molecular Docking Tutorial. (2025). YouTube.

- 3D-QSAR modeling of Phosphodiesterase-5 inhibitors: evaluation and comparison of the receptor- and ligand-based alignments.

- Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS. (2020). YouTube.

- In Silico Validation of AI-Assisted Drugs in Healthcare. PubMed.

- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.

Sources

- 1. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 4. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 5. frontiersin.org [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]

- 9. 4-Descyano-2-cyano-crisaborole | C14H10BNO3 | CID 44223606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Development of Improved Models for Phosphodiesterase-4 Inhibitors with a Multi-Conformational Structure-Based QSAR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Predictive QSAR modeling of phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches | PLOS One [journals.plos.org]

- 20. youtube.com [youtube.com]

- 21. Protein-Ligand Complex [mdtutorials.com]

- 22. youtube.com [youtube.com]

The Pharmacokinetics of Crisaborole and Its Metabolites: A Technical Guide

Introduction: Beyond a Novel Molecule

Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor, represents a significant advancement in the topical treatment of mild to moderate atopic dermatitis.[1][2] Its unique benzoxaborole structure, containing a boron atom, is key to its therapeutic action and pharmacokinetic profile.[3][4] This boron atom facilitates skin penetration and binding to the PDE4 enzyme, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and a subsequent reduction in inflammatory cytokines.[3][5][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) of crisaborole and its isomers is paramount for drug development professionals to fully appreciate its clinical efficacy and safety profile. This guide provides an in-depth technical examination of crisaborole's pharmacokinetics, grounded in field-proven insights and methodologies.

Absorption: Traversing the Cutaneous Barrier

Following topical application, crisaborole penetrates the skin to exert its localized anti-inflammatory effects.[5][6] Systemic absorption is limited, which is a desirable characteristic for a topical agent to minimize potential systemic side effects.[3][7]

A pivotal study investigating the pharmacokinetics in pediatric subjects with mild to moderate atopic dermatitis, covering a mean body surface area of 49%, provides key insights into its absorption characteristics.[1][7] In this maximal use trial, systemic concentrations of crisaborole and its metabolites were quantifiable in all subjects, reaching a steady state by Day 8 of twice-daily application.[1]

Key Pharmacokinetic Parameters at Steady State (Day 8):

| Parameter | Crisaborole | Metabolite AN7602 | Metabolite AN8323 |

| Mean Cmax (ng/mL) ± SD | 127 ± 196 | 40.8 ± 48.6 | 6150 ± 4790 |

| Mean AUC0-12 (ng*h/mL) ± SD | 949 ± 1240 | 290 ± 313 | 63,400 ± 49,000 |

| Mean Accumulation Factor | 1.9 | Not Reported | Not Reported |

Table 1: Summary of steady-state pharmacokinetic parameters of crisaborole and its major metabolites in pediatric patients with atopic dermatitis.[1][7]

The causality behind a "maximal use" study design is to assess the systemic exposure under the most intensive treatment conditions anticipated in a clinical setting. This provides a conservative estimate of the potential for systemic side effects and informs the drug's safety profile. The choice of a pediatric population is also critical, as children have a higher body surface area to weight ratio, which can lead to greater systemic absorption of topical medications compared to adults.

Distribution: Systemic Dissemination and Protein Binding

Once absorbed into the systemic circulation, crisaborole exhibits high plasma protein binding. In vitro studies have demonstrated that crisaborole is 97% bound to human plasma proteins.[1][3] Its major inactive metabolite, AN8323, shows even higher binding at 99%.[1]

High plasma protein binding generally restricts the distribution of a drug to tissues and its availability for metabolism and excretion. This characteristic, coupled with its rapid metabolism, contributes to the low systemic exposure of the active parent drug.[4]

Metabolism: A Pathway to Inactivation

Crisaborole undergoes extensive metabolism into two major inactive metabolites.[3][7] This rapid biotransformation is a key feature of its design, limiting systemic PDE4 inhibition.[4]

The primary metabolic pathway involves two main steps:

-

Hydrolysis: Crisaborole is first hydrolyzed to form 5-(4-cyanophenoxy)-2-hydroxyl benzyl alcohol (AN7602).[1][3]

-

Oxidation: AN7602 is further oxidized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (AN8323).[1][3] An additional major circulating component is AN7602-sulfate, formed via sulfation.[1]

In vitro studies using human hepatocytes have indicated that Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A1/2, play a major role in the initial formation of AN7602.[1] CYP2B6 and CYP2E1 also appear to contribute to a lesser extent.[1] Importantly, nonclinical studies have confirmed that the major metabolites, AN7602 and AN8323, lack PDE4 inhibitory activity.[1]

The rationale for investigating the specific CYP enzymes involved in metabolism is to predict and understand potential drug-drug interactions. While crisaborole itself was found to be a competitive inhibitor of CYP2C19 in vitro, the low systemic concentrations achieved after topical application make clinically significant interactions unlikely.[1] A clinical drug-drug interaction study with warfarin, a CYP2C9 substrate, showed no significant interaction, further supporting its favorable safety profile in this regard.[1]

Caption: Workflow for a clinical pharmacokinetic study of topical crisaborole.

Analytical Methodology: LC-MS/MS for Quantification

Objective: To accurately and precisely quantify crisaborole and its metabolites in plasma samples.

Protocol:

-

Sample Preparation:

-

Thaw plasma samples.

-

Perform liquid-liquid extraction to isolate the analytes from the plasma matrix. [8] * Use a deuterated internal standard (e.g., crisaborole-d4) to correct for extraction variability and matrix effects. [8]2. Chromatographic Separation:

-

Inject the extracted sample into a high-performance liquid chromatography (HPLC) system.

-

Utilize a reverse-phase C18 column for separation. [8][9] * Employ a gradient mobile phase (e.g., acetonitrile and water with a modifier like formic or trifluoroacetic acid) to achieve optimal separation of the analytes. [9][10]3. Mass Spectrometric Detection:

-

Interface the HPLC system with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. [8] * Perform quantification using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for crisaborole and its metabolites. [8]For example, m/z 250.1 → 117.9 for crisaborole. [8]4. Calibration and Quality Control:

-

Prepare a calibration curve using standards of known concentrations to establish the linear range of the assay. [8] * Include quality control samples at multiple concentration levels to ensure the accuracy and precision of the analytical run. [8]

-

Conclusion: A Profile of Safety and Efficacy

The pharmacokinetic profile of crisaborole is well-characterized and supports its use as a safe and effective topical treatment for atopic dermatitis. Its limited systemic absorption, high plasma protein binding, and extensive metabolism into inactive metabolites collectively contribute to a low potential for systemic side effects. [1][3][4][7]The robust analytical methodologies employed in its pharmacokinetic evaluation provide a high degree of confidence in the data. For researchers and drug development professionals, the study of crisaborole serves as an excellent model for the development of topical therapies where localized efficacy and systemic safety are of paramount importance.

References

-

Clinical Pharmacology Review (Eucrisa). (2016). U.S. Food and Drug Administration. [Link]

-

Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Pfizer. [Link]

-

EUCRISA® (crisaborole) Description | Pfizer Medical - US. (n.d.). Pfizer. [Link]

-

Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target. (2023). Patsnap Synapse. [Link]

-

What is the mechanism of Crisaborole? (2024). Patsnap Synapse. [Link]

-

Crisaborole. (n.d.). PubChem. [Link]

-

Na, C. H., & Shi, V. Y. (2019). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of cutaneous medicine and surgery, 23(3), 309–315. [Link]

-

Crisaborole. (n.d.). Wikipedia. [Link]

-

Chemical structure of crisaborole. (n.d.). ResearchGate. [Link]

-

Li, H., et al. (2024). Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development. [Link]

-

Kumar, J. S. (n.d.). A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. ResearchGate. [Link]

-

Chanda, S., et al. (2020). Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis. The Journal of Clinical Pharmacology, 60(10), 1334–1344. [Link]

-

Feng, R., et al. (2023). Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis. The Journal of Neuroscience, 43(34), 6062–6075. [Link]

-

What Is PDE4? | EUCRISA® (crisaborole) | Safety Info. (n.d.). Pfizer. [Link]

-